

A Comprehensive Technical Guide to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name:	3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Cat. No.:	B180386

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This technical guide provides an in-depth overview of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**, a quinolinone derivative of interest to researchers in medicinal chemistry and drug development. The document covers its chemical identity, synthesis, and known biological activities of related compounds, offering valuable insights for professionals in the field.

Chemical Identity and Properties

The nomenclature and fundamental chemical properties of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** are summarized below. While specific experimental data for this exact compound is not widely published, the following information is based on established chemical principles and data for analogous structures.

Property	Value	Source
IUPAC Name	3-(hydroxymethyl)-1-methylquinolin-2(1H)-one	N/A
Synonyms	Not available	N/A
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1]
Molecular Weight	189.21 g/mol	[1]
CAS Number	Not available for this specific N-methylated derivative. The related compound, 3-(hydroxymethyl)-1H-quinolin-2-one, has CAS number 90097-45-3.	[2]

Synthesis and Experimental Protocols

The synthesis of **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** is not explicitly detailed in the provided literature. However, general synthetic routes for quinolin-2-one derivatives can be adapted. A common approach involves the cyclization of N-substituted anilines with suitable three-carbon synthons. Below is a representative protocol for the synthesis of a quinolin-2-one core structure, which can be conceptually applied.

General Protocol for Quinolin-2-one Synthesis

This protocol is based on the principles of Camps cyclization for the synthesis of quinolin-4-ones, which shares mechanistic features with quinolin-2-one synthesis from N-acylaryl amides. [\[3\]](#)

1. Acylation of N-methylaniline:

- N-methylaniline is reacted with an appropriate acylating agent, such as a derivative of malonic acid, to form an N-(2-acylphenyl)amide intermediate.

2. Base-Catalyzed Intramolecular Cyclization:

- The intermediate from step 1 is treated with a base (e.g., sodium hydroxide or cesium carbonate) to induce an intramolecular condensation reaction.[3]
- The choice of base can influence the regioselectivity of the cyclization, leading to either quinolin-2-one or quinolin-4-one products.[3]

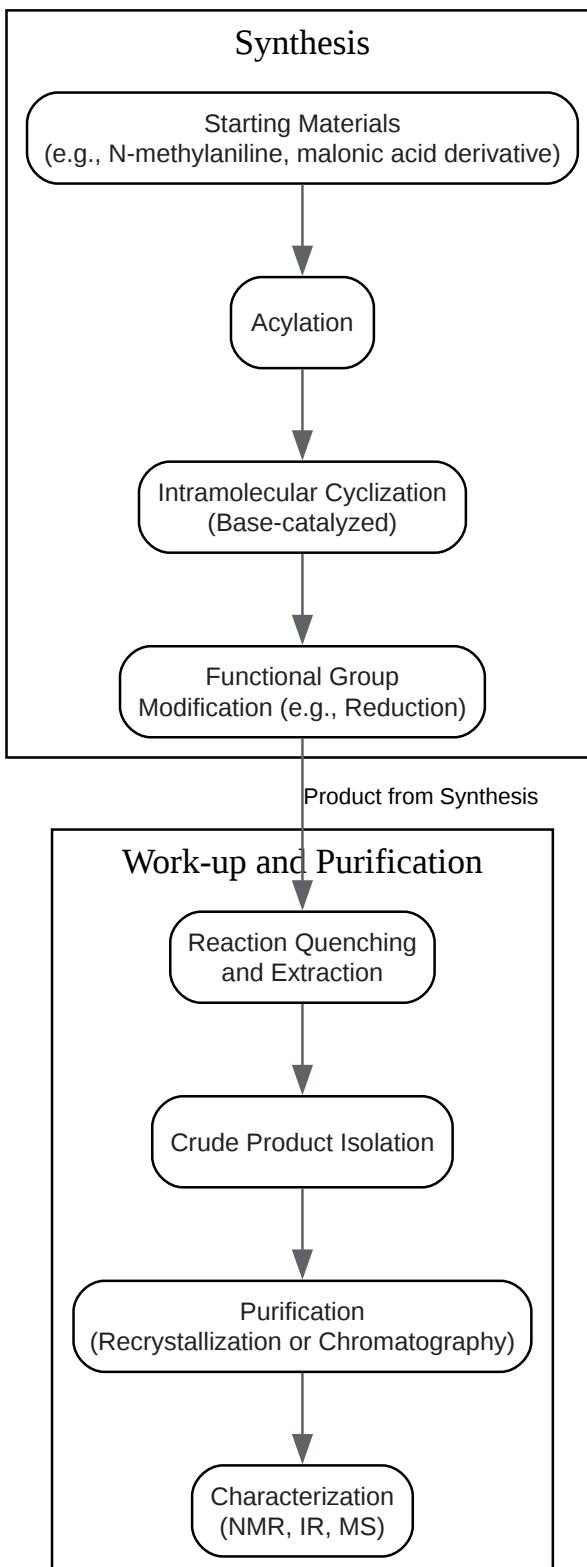
3. Functional Group Interconversion:

- To obtain the desired 3-(hydroxymethyl) substituent, a precursor such as a 3-carboxy or 3-formyl quinolin-2-one would be synthesized first.
- This precursor would then be reduced using a suitable reducing agent (e.g., lithium aluminum hydride) to yield the final **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one**.

Purification:

- The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

A generalized workflow for the synthesis and purification of quinolin-2-one derivatives is depicted in the following diagram.



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A generalized workflow for the synthesis and purification of quinolin-2-one derivatives.

Biological Activities and Signaling Pathways

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^[4] While specific studies on **3-(hydroxymethyl)-1-methylquinolin-2(1H)-one** are limited, the broader class of compounds has shown potential as:

- Anticancer Agents: Various quinolinone derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, including liver and breast cancer.^{[5][6]}
- Antimicrobial Agents: The quinoline core is present in many antibacterial and antifungal compounds.^{[7][8]}
- Enzyme Inhibitors: Certain quinolinones have been investigated as inhibitors of enzymes such as HIV-1 integrase.^[9]

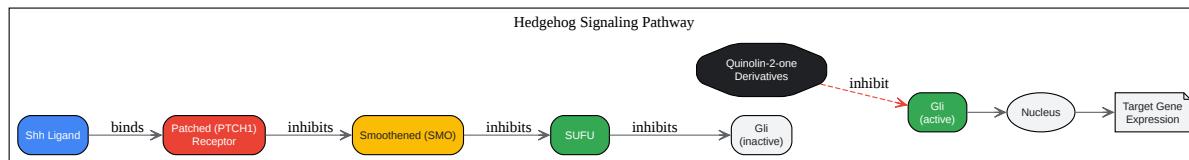
Modulation of Signaling Pathways

A notable area of research for quinolin-2-one derivatives is their interaction with cellular signaling pathways.

Hedgehog Signaling Pathway Inhibition:

- A series of quinolone-2-(1H)-ones has been shown to exhibit cytotoxicity against cancer cell lines by inhibiting the Hedgehog Signaling Pathway (HSP).^[10]
- These compounds were found to down-regulate the expression of Gli, a key transcription factor in the HSP, as well as the mRNA levels of Ptch1 and Gli2.^[10] The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

The diagram below illustrates a simplified representation of the Hedgehog signaling pathway and the potential point of inhibition by quinolin-2-one derivatives.



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Simplified Hedgehog signaling pathway with potential inhibition by quinolin-2-ones.

Conclusion

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While further research is needed to elucidate the specific biological profile of this particular molecule, the broader family of quinolin-2-ones demonstrates a wide array of activities, including promising anticancer properties through the modulation of critical signaling pathways like the Hedgehog pathway. The synthetic methodologies and biological insights presented in this guide offer a foundation for future investigation and development of novel therapeutic agents based on this versatile chemical scaffold.

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